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Compound of Interest

Compound Name: SB-235699

Cat. No.: B1680815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core selectivity profile of SB 202190, a potent and

cell-permeable pyridinyl imidazole inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK).

The document provides a comprehensive overview of its inhibitory action on p38α and p38β

isoforms, details off-target activities, outlines a detailed experimental protocol for assessing its

potency, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Inhibition Profile
SB 202190 is a highly selective inhibitor targeting the p38α and p38β isoforms of the p38

MAPK family. Its primary mechanism of action is as an ATP-competitive inhibitor, binding to the

ATP pocket of the active kinase.[1][2] This section summarizes the key quantitative data

regarding its potency and selectivity.

Table 1: Potency of SB 202190 against p38 Isoforms
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Target Isoform IC50 (nM) Kd (nM) Notes

p38α

(SAPK2a/MAPK14)
50[3] 38[1]

The half-maximal

inhibitory

concentration (IC50)

and dissociation

constant (Kd) indicate

high potency against

the p38α isoform.

p38β

(SAPK2b/MAPK11)
100[3] Not Reported

SB 202190 exhibits a

two-fold lower potency

for p38β compared to

p38α.

p38γ

(SAPK3/MAPK12)

Not significantly

inhibited
Not Reported

Studies indicate that

SB 202190 does not

significantly inhibit the

p38γ isoform.

p38δ

(SAPK4/MAPK13)

Not significantly

inhibited
Not Reported

Similar to p38γ, the

p38δ isoform is not a

primary target of SB

202190.

Table 2: Off-Target Kinase Selectivity Profile of SB
202190
While highly selective for p38α and p38β, at higher concentrations, SB 202190 can exhibit

inhibitory activity against other kinases. The following table presents data on some of these off-

target interactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.selleckchem.com/products/sb202190-p38-mapk-inhibitor.html
https://www.medchemexpress.com/SB-202190.html
https://www.selleckchem.com/products/sb202190-p38-mapk-inhibitor.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Off-Target Kinase
% Activity
Remaining @
0.5µM

% Activity
Remaining @ 1µM

% Activity
Remaining @ 10µM

Casein kinase 1 delta

(CK1δ)
16.8 7.0 -1.0

Mixed lineage kinase

3 (MLK3)
25.2 Not Reported Not Reported

Raf-1 proto-oncogene

(c-RAF)
25.8 14.0 1.0

A-Raf proto-oncogene

(ARAF)
31.1 Not Reported Not Reported

Casein kinase 1

epsilon (CK1ε)
32.7 Not Reported Not Reported

Mixed lineage kinase

2 (MLK2)
32.8 Not Reported Not Reported

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY kinase screen.

Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of SB 202190

against p38α and p38β in a non-radioactive in vitro kinase assay. This protocol is based on the

detection of phosphorylated substrate via Western blotting.

In Vitro p38 MAPK Kinase Assay for IC50 Determination
Objective: To determine the concentration of SB 202190 required to inhibit 50% of p38α or

p38β kinase activity in a cell-free system.

Materials:

Recombinant active p38α and p38β enzymes

ATF-2 (Activating Transcription Factor 2) as substrate
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SB 202190

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

ATP (Adenosine Triphosphate)

DMSO (Dimethyl Sulfoxide)

SDS-PAGE gels

PVDF membrane

Primary antibody: Rabbit anti-phospho-ATF-2 (Thr71)

Secondary antibody: HRP-conjugated anti-rabbit IgG

Chemiluminescent substrate

96-well plates

Incubator

Western blot apparatus and imaging system

Procedure:

Preparation of Reagents:

Prepare a 10 mM stock solution of SB 202190 in DMSO.

Create a series of dilutions of SB 202190 in Kinase Assay Buffer to achieve final assay

concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only control.

Prepare a working solution of recombinant p38α or p38β enzyme in Kinase Assay Buffer.

The optimal concentration should be determined empirically.

Prepare a substrate solution containing ATF-2 in Kinase Assay Buffer.

Prepare a 10X ATP solution in water.
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Kinase Reaction:

In a 96-well plate, add 5 µL of the diluted SB 202190 or DMSO control to each well.

Add 10 µL of the p38 enzyme solution to each well and pre-incubate for 10 minutes at

room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of ATF-2 and ATP (final

concentration typically 50-100 µM) to each well.

Incubate the plate at 30°C for 30-60 minutes.

Termination of Reaction and Sample Preparation:

Stop the reaction by adding 25 µL of 2X SDS-PAGE loading buffer to each well.

Heat the samples at 95°C for 5 minutes.

Western Blotting:

Load 20 µL of each sample onto an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody (anti-phospho-ATF-2) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis:
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Quantify the band intensity for phosphorylated ATF-2 for each SB 202190 concentration.

Normalize the data to the DMSO control (representing 100% kinase activity).

Plot the percentage of kinase activity against the logarithm of the SB 202190

concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Visualizations
The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental

workflow for determining kinase inhibitor potency.
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Caption: p38 MAPK signaling pathway and the inhibitory action of SB 202190.
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Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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